

Spectroscopic comparison of T-Butyl N-cbz-DL-phenylalaninamide and its enantiomers

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Compound of Interest

Compound Name: *T-Butyl N-cbz-DL-phenylalaninamide*

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Spectroscopic Comparison: T-Butyl N-cbz-DL-phenylalaninamide and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of racemic **T-Butyl N-cbz-DL-phenylalaninamide** and its individual enantiomers, the L- and D-forms. The objective is to delineate the expected spectroscopic similarities and differences, offering a framework for the characterization and chiral discrimination of these compounds. The data presented herein is a representative compilation based on established principles of stereochemistry and spectroscopy of related N-protected amino acid derivatives.

Introduction

T-Butyl N-cbz-phenylalaninamide is a chiral molecule existing as two non-superimposable mirror images, the L- and D-enantiomers. The racemic mixture, DL-phenylalaninamide, is an equimolar combination of both. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and chiral selectors differs. Spectroscopic techniques are pivotal in distinguishing between the racemic mixture and the pure enantiomers. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **T-Butyl N-cbz-DL-phenylalaninamide** and its L- and D-enantiomers.

Table 1: Expected ^1H -NMR and ^{13}C -NMR Chemical Shifts (in ppm)

| Assignment | T-Butyl N-cbz-L-phenylalaninamide | T-Butyl N-cbz-D-phenylalaninamide | T-Butyl N-cbz-DL-phenylalaninamide | Notes |
|-------------------------|---|-----------------------------------|------------------------------------|--------------------|
| ¹ H-NMR | In an achiral solvent, the spectra of the L- and D-enantiomers are identical. The spectrum of the racemic mixture is also identical to the pure enantiomers. [1] [2] | | | |
| Cbz-CH ₂ | ~5.1 | ~5.1 | ~5.1 | Singlet |
| Phenyl-H | ~7.2-7.4 | ~7.2-7.4 | ~7.2-7.4 | Multiplet |
| α-CH | ~4.4 | ~4.4 | ~4.4 | Multiplet |
| β-CH ₂ | ~3.0-3.2 | ~3.0-3.2 | ~3.0-3.2 | Multiplet |
| NH (amide) | ~6.5 | ~6.5 | ~6.5 | Broad singlet |
| NH ₂ (amide) | ~7.0, ~7.5 | ~7.0, ~7.5 | ~7.0, ~7.5 | Two broad singlets |
| t-Butyl-CH ₃ | ~1.4 | ~1.4 | ~1.4 | Singlet |
| ¹³ C-NMR | Similar to ¹ H-NMR, spectra are identical in an achiral solvent. | | | |
| C=O (Cbz) | ~156 | ~156 | ~156 | |
| C=O (amide) | ~173 | ~173 | ~173 | |

| | | | |
|-------------------------|----------|----------|----------|
| Cbz-CH ₂ | ~67 | ~67 | ~67 |
| Phenyl-C | ~127-136 | ~127-136 | ~127-136 |
| α-C | ~56 | ~56 | ~56 |
| β-C | ~38 | ~38 | ~38 |
| t-Butyl-C | ~81 | ~81 | ~81 |
| t-Butyl-CH ₃ | ~28 | ~28 | ~28 |

Note: With the use of a chiral solvating agent, separate signals for the L- and D-enantiomers would be expected in the NMR spectra of the racemic mixture.[3][4][5]

Table 2: Key Infrared (IR) Absorption Frequencies (in cm⁻¹)

| Functional Group | T-Butyl N-cbz-L-phenylalaninamide | T-Butyl N-cbz-D-phenylalaninamide | T-Butyl N-cbz-DL-phenylalaninamide | Vibrational Mode |
|------------------|-----------------------------------|-----------------------------------|------------------------------------|-----------------------------------|
| N-H (Cbz) | ~3300 | ~3300 | ~3300 | Stretching |
| N-H (Amide) | ~3400, ~3200 | ~3400, ~3200 | ~3400, ~3200 | Asymmetric & Symmetric Stretching |
| C-H (Aromatic) | ~3030 | ~3030 | ~3030 | Stretching |
| C-H (Aliphatic) | ~2970 | ~2970 | ~2970 | Stretching |
| C=O (Cbz) | ~1690 | ~1690 | ~1690 | Stretching |
| C=O (Amide I) | ~1650 | ~1650 | ~1650 | Stretching |
| N-H (Amide II) | ~1530 | ~1530 | ~1530 | Bending |
| C=C (Aromatic) | ~1495, ~1455 | ~1495, ~1455 | ~1495, ~1455 | Stretching |

Note: The IR spectra of the enantiomers and the racemic mixture are expected to be identical as IR spectroscopy is insensitive to chirality.[6][7]

Table 3: Expected Circular Dichroism (CD) Spectral Data

| Compound | λ_{max} (nm) | Molar Ellipticity $[\theta]$ (deg·cm ² ·dmol ⁻¹) | Notes |
|------------------------------------|-----------------------------|--|---|
| T-Butyl N-cbz-L-phenylalaninamide | ~210-220 | Positive Cotton Effect | The L-enantiomer is expected to show a positive Cotton effect. [8][9][10] |
| T-Butyl N-cbz-D-phenylalaninamide | ~210-220 | Negative Cotton Effect | The D-enantiomer should exhibit a mirror-image spectrum with a negative Cotton effect of equal magnitude. [10][11] |
| T-Butyl N-cbz-DL-phenylalaninamide | - | 0 | The racemic mixture, being optically inactive, will show no CD signal.[10] |

Experimental Protocols

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain high-resolution ¹H and ¹³C spectra for structural elucidation and to distinguish between enantiomers using a chiral solvating agent.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of the sample (L-, D-, or DL- form) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- For chiral discrimination of the racemic mixture, add a stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H NMR spectra with 16-32 scans.
 - Acquire ^{13}C NMR spectra with 1024-2048 scans.
 - Use standard pulse programs for both ^1H and ^{13}C acquisitions.
- Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals and assign peaks based on chemical shifts and coupling constants.

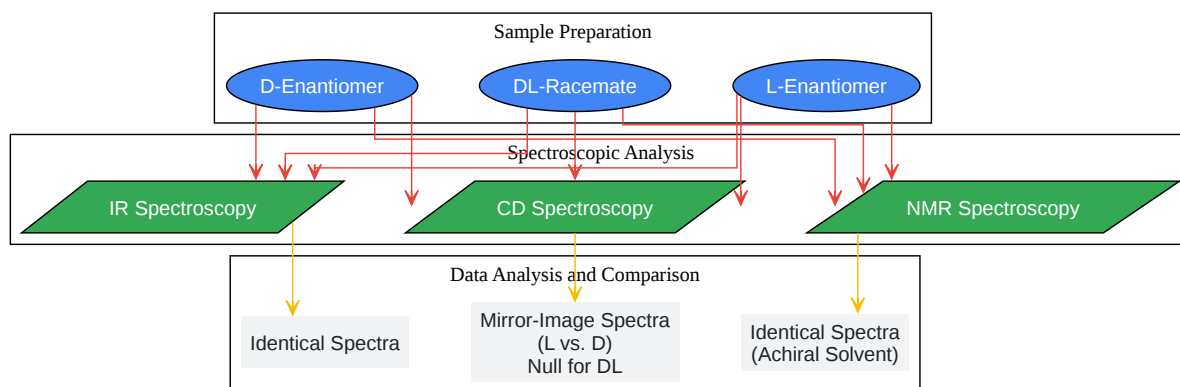
3.2 Infrared (IR) Spectroscopy

- Objective: To identify the characteristic functional groups present in the molecule.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - Collect a background spectrum of the clean ATR crystal prior to sample analysis.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

3.3 Circular Dichroism (CD) Spectroscopy

- Objective: To determine the chiroptical properties of the enantiomers and confirm the achiral nature of the racemic mixture.
- Instrumentation: A CD spectropolarimeter.
- Sample Preparation:
 - Prepare solutions of the L-, D-, and DL- forms in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1 mg/mL.
 - Use a quartz cuvette with a path length of 1 mm.
- Data Acquisition:
 - Scan the samples in the far-UV region (e.g., 190-250 nm).
 - Use a scanning speed of 50 nm/min and a bandwidth of 1 nm.
 - Record the spectrum of the solvent as a baseline and subtract it from the sample spectra.
- Data Analysis: Plot molar ellipticity $[\theta]$ versus wavelength. Compare the spectra of the L- and D-enantiomers for mirror-image relationship and confirm the absence of a signal for the racemic mixture.

Visualization of Experimental Workflow



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Caption: Workflow for the spectroscopic comparison of enantiomers and racemate.

Conclusion

The spectroscopic comparison of **T-Butyl N-cbz-DL-phenylalaninamide** and its enantiomers reveals key differences and similarities. While NMR and IR spectroscopy in achiral environments do not distinguish between the L-, D-, and DL-forms, they are essential for confirming the chemical structure. Circular Dichroism, on the other hand, is the definitive technique for differentiating the enantiomers, with the L- and D-forms exhibiting mirror-image spectra and the racemic mixture showing no signal. For NMR-based chiral discrimination, the use of a chiral solvating agent is necessary to induce diastereomeric interactions that result in observable spectral differences for the enantiomers within the racemic mixture. These spectroscopic methods, when used in concert, provide a comprehensive characterization of these chiral compounds, which is critical for their application in research and drug development.

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